molecular formula C18H24N2O4 B3244460 4-(3-Oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 162045-51-4

4-(3-Oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3244460
CAS No.: 162045-51-4
M. Wt: 332.4 g/mol
InChI Key: SWTSTIPEZSPISD-UHFFFAOYSA-N
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Description

4-(3-Oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C18H24N2O4 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 4-(3-Oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C13_{13}H17_{17}N1_{1}O4_{4}
  • Molecular Weight : 251.28 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro assays demonstrated that derivatives of the oxazin moiety showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50_{50} values ranged from 5 to 20 µM depending on the specific derivative tested .
CompoundCell LineIC50_{50} (µM)
Compound AMCF-75.85
Compound BA5497.49

The proposed mechanism of action for these compounds involves the induction of apoptosis through caspase activation pathways. Studies have shown that these compounds can increase caspase-3 activity significantly, leading to programmed cell death in cancer cells .

Anti-Cholinesterase Activity

Another area of interest is the anti-cholinesterase activity exhibited by related compounds. Inhibition of acetylcholinesterase (AChE) is crucial for treating neurodegenerative diseases such as Alzheimer's. The compound's analogs have shown promising inhibitory effects with IC50_{50} values comparable to standard drugs like donepezil .

Case Studies

  • Study on MCF-7 Cells : A study evaluated the cytotoxic effects of the compound on MCF-7 cells, revealing an IC50_{50} value of 5.85 µM, indicating potent anticancer activity compared to standard chemotherapy agents .
  • Neuroprotective Effects : Another study focused on the neuroprotective properties of similar compounds against oxidative stress in neuronal cells, showing a reduction in cell death by approximately 40% compared to control groups .

Properties

IUPAC Name

tert-butyl 4-(3-oxo-1,4-benzoxazin-4-yl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-18(2,3)24-17(22)19-10-8-13(9-11-19)20-14-6-4-5-7-15(14)23-12-16(20)21/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTSTIPEZSPISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)COC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201126564
Record name 1,1-Dimethylethyl 4-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201126564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162045-51-4
Record name 1,1-Dimethylethyl 4-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162045-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201126564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(tert-Butoxycarbonyl)-4-[(2-carboxymethoxyphenyl)amino]piperidine (351 mg) was dissolved in dichloroethane (7 ml), added with thionyl chloride (73 μl) and stirred at room temperature for 1.5 hours. The reaction mixture was added with triethylamine (0.28 ml) and further stirred at 40° C. for 2 hours. The reaction mixture was added with water (10 ml) and extracted twice with ethyl acetate (10 ml). The organic layer was dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (elution solvent: hexane:ethyl acetate=2:1) to obtain 191 mg of the title compound. Yield: 57%.
Name
1-(tert-Butoxycarbonyl)-4-[(2-carboxymethoxyphenyl)amino]piperidine
Quantity
351 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
73 μL
Type
reactant
Reaction Step Two
Quantity
0.28 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Yield
57%

Synthesis routes and methods II

Procedure details

1-t-Butyloxycarbonyl-4-((2-carboxymethoxyphenyl)amino)piperidine (5.2 g, 15 mmol) from Step 3 was cyclized using the EDC/HOBT coupling procedure given in Step 5 of Example 1. 4-(1-tert-butyloxycarbonyl-4-piperidinyl)-(2H)-1,4-benzoxazin-3(4H)-one was obtained as a foam (86% yield).
Name
1-t-Butyloxycarbonyl-4-((2-carboxymethoxyphenyl)amino)piperidine
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
EDC HOBT
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester
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4-(3-Oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 3
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4-(3-Oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
4-(3-Oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 5
4-(3-Oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
4-(3-Oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester

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